Neoartanin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neoartanin involves the reaction of appropriate coumarin derivatives with dimethylallyl bromide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Neoartanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylallyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Bases such as potassium carbonate (K₂CO₃) and solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Neoartanin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Neoartanin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of Neoartanin, known for its anticoagulant properties.
Umbelliferone: A coumarin derivative with antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative with antimicrobial and anti-inflammatory effects.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylallyloxy and methoxy groups contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7,8-dimethoxy-5-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-10(2)7-8-20-12-9-13(18-3)16(19-4)15-11(12)5-6-14(17)21-15/h5-7,9H,8H2,1-4H3 |
InChI Key |
KIYFGGPRMMLFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC)C |
Origin of Product |
United States |
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